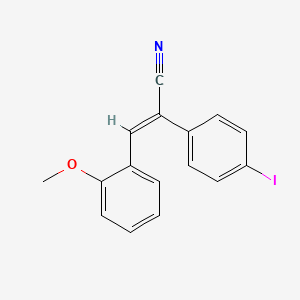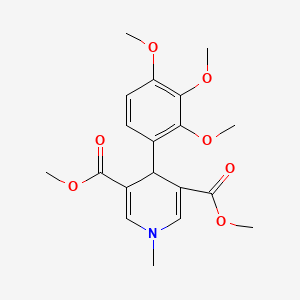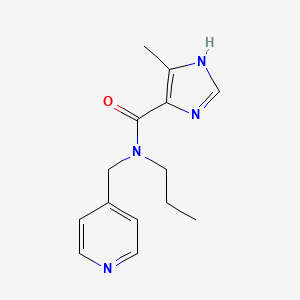![molecular formula C24H24N2O B5363306 1-phenyl-N-[4-(4-pyridinylmethyl)phenyl]cyclopentanecarboxamide](/img/structure/B5363306.png)
1-phenyl-N-[4-(4-pyridinylmethyl)phenyl]cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenyl-N-[4-(4-pyridinylmethyl)phenyl]cyclopentanecarboxamide, also known as CPP-ACP, is a synthetic peptide that has gained significant attention in scientific research due to its potential applications in the field of dentistry. CPP-ACP is a derivative of casein phosphopeptide (CPP) and amorphous calcium phosphate (ACP) and is known for its ability to enhance the remineralization of tooth enamel, making it a promising candidate for the development of dental treatments.
Wirkmechanismus
The mechanism of action of 1-phenyl-N-[4-(4-pyridinylmethyl)phenyl]cyclopentanecarboxamide involves the formation of a complex between CPP and ACP. This complex can bind to the tooth surface, releasing calcium and phosphate ions that can promote remineralization. In addition, this compound can also inhibit the growth of bacteria that cause tooth decay, further enhancing its potential as a dental treatment.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. These include an increase in the concentration of calcium and phosphate ions in the oral environment, inhibition of bacterial growth, and enhancement of the remineralization of tooth enamel. In addition, this compound has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the development of treatments for other oral diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-phenyl-N-[4-(4-pyridinylmethyl)phenyl]cyclopentanecarboxamide in lab experiments is its ability to enhance the remineralization of tooth enamel, making it a valuable tool for studying the mechanisms of tooth decay and potential treatments. However, there are also limitations to using this compound in lab experiments, including the need for specialized equipment and expertise to synthesize and purify the peptide.
Zukünftige Richtungen
There are many potential future directions for research on 1-phenyl-N-[4-(4-pyridinylmethyl)phenyl]cyclopentanecarboxamide. These include the development of new dental treatments that incorporate this compound, the optimization of synthesis methods to improve the efficiency and yield of this compound production, and the investigation of the potential applications of this compound in other areas of medicine, such as the treatment of bone diseases. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential limitations and side effects.
Synthesemethoden
1-phenyl-N-[4-(4-pyridinylmethyl)phenyl]cyclopentanecarboxamide can be synthesized through a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. The most commonly used method involves the solid-phase synthesis of CPP, followed by the incorporation of ACP through a chemical reaction. The resulting this compound complex can then be purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
1-phenyl-N-[4-(4-pyridinylmethyl)phenyl]cyclopentanecarboxamide has been extensively studied for its potential applications in the field of dentistry. Research has shown that this compound can enhance the remineralization of tooth enamel by increasing the concentration of calcium and phosphate ions in the oral environment. This makes it a promising candidate for the development of dental treatments that can prevent or reverse tooth decay.
Eigenschaften
IUPAC Name |
1-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O/c27-23(24(14-4-5-15-24)21-6-2-1-3-7-21)26-22-10-8-19(9-11-22)18-20-12-16-25-17-13-20/h1-3,6-13,16-17H,4-5,14-15,18H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFJDJYNNDHOOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-{1-[1-(3-fluoropropyl)piperidin-4-yl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5363250.png)
![N-[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine](/img/structure/B5363266.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-tetrazol-5-ylmethyl)acetamide](/img/structure/B5363270.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide](/img/structure/B5363271.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5363275.png)
![3-[4-(allyloxy)-3-iodo-5-methoxyphenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5363286.png)
![{2-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-2-oxoethyl}methylamine dihydrochloride](/img/structure/B5363292.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5363301.png)


![N~1~-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}glycinamide](/img/structure/B5363331.png)